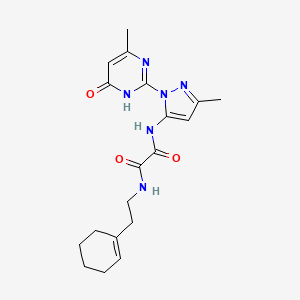![molecular formula C24H26FN3O5S B2668291 methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1030095-42-1](/img/structure/B2668291.png)
methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[b][1,4]thiazine, which is a type of organic compound known as a heterocyclic compound because it contains a ring structure that includes atoms of at least two different elements (in this case, carbon, nitrogen, and sulfur). The molecule also contains a piperazine ring, a cyclopropyl group, a methoxy group, and a carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring might be introduced via a reaction with a suitable piperazine derivative . The cyclopropyl group could be introduced via a cyclopropanation reaction . The methoxy group might be introduced via a Williamson ether synthesis or a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The benzo[b][1,4]thiazine ring system would likely contribute significant aromatic character to the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxylate group could participate in acid-base reactions, the piperazine ring could undergo reactions with electrophiles, and the methoxy group could be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the configuration of its stereocenters (if any). It’s likely to be a solid at room temperature, given the presence of multiple ring structures. Its solubility would depend on the solvent used .Applications De Recherche Scientifique
Antimicrobial Studies
Compounds structurally related to the one have been synthesized and tested for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones derived from similar lead molecules have shown notable antifungal and antibacterial activities. These activities stem from their ability to interact with bacterial enzymes or cellular structures, thus inhibiting bacterial growth or killing the bacteria directly (N. Patel & S. D. Patel, 2010).
Synthesis and Evaluation for Antibacterial Activity
Another area of research has been the synthesis of derivatives like 4H-1,4-benzothiazine 1-oxide and 1,1-dioxide analogs of quinolone antibacterial agents. These compounds were prepared and assayed for their antibacterial activity as well as their inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication (T. Culbertson, 1991).
Antitubercular Properties
Compounds with a similar structural backbone have been synthesized and evaluated for their antitubercular properties. For example, pyrazinamide Mannich bases synthesized by incorporating various substituted piperazines showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (D. Sriram, P. Yogeeswari, & S. Reddy, 2006).
Neuroleptic Activity
Research has also focused on compounds that could serve as potential central nervous system agents. For instance, a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds were synthesized and evaluated for neuroleptic activity, indicating their potential use in treating disorders related to neurotransmitter dysregulation (K. Hino et al., 1988).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-32-18-7-5-16(6-8-18)26-9-11-27(12-10-26)20-14-21-22(13-19(20)25)34(30,31)23(24(29)33-2)15-28(21)17-3-4-17/h5-8,13-15,17H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKYQGSGAZFINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2668214.png)



![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)
![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)


![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)